2-methoxy-3-methyl-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide
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Overview
Description
2-METHOXY-3-METHYL-N’~1~-(2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)BENZOHYDRAZIDE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities . This compound is of particular interest in the fields of medicinal chemistry and organic synthesis due to its potential therapeutic properties and its role as a building block for more complex molecules.
Preparation Methods
The synthesis of 2-METHOXY-3-METHYL-N’~1~-(2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)BENZOHYDRAZIDE typically involves the condensation of 2-methoxy-3-methylbenzohydrazide with an indole derivative under specific reaction conditions. One common method involves the use of a catalyst such as SnCl₂ in the presence of NaOAc in THF, which facilitates the formation of the desired product in good yield . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydro derivatives.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is rich in π-electrons.
Common reagents used in these reactions include oxidizing agents like KMnO₄, reducing agents like NaBH₄, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-METHOXY-3-METHYL-N’~1~-(2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)BENZOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar compounds include other indole derivatives such as:
- Indole-3-carboxaldehyde
- Indole-3-acetic acid
- Indole-3-butyric acid
What sets 2-METHOXY-3-METHYL-N’~1~-(2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)BENZOHYDRAZIDE apart is its unique structure, which combines the indole moiety with a benzohydrazide group, potentially leading to distinct biological activities and synthetic applications .
Properties
Molecular Formula |
C17H15N3O3 |
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Molecular Weight |
309.32 g/mol |
IUPAC Name |
N-[(2-hydroxy-1H-indol-3-yl)imino]-2-methoxy-3-methylbenzamide |
InChI |
InChI=1S/C17H15N3O3/c1-10-6-5-8-12(15(10)23-2)16(21)20-19-14-11-7-3-4-9-13(11)18-17(14)22/h3-9,18,22H,1-2H3 |
InChI Key |
PRKRBHSAWHPUDO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)N=NC2=C(NC3=CC=CC=C32)O)OC |
Origin of Product |
United States |
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